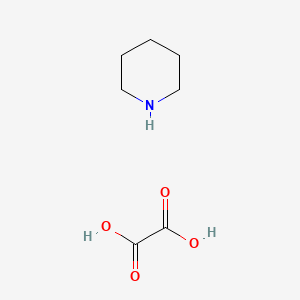

oxalic acid;piperidine

Description

Preamble on Oxalic Acid and Piperidine (B6355638) as Fundamental Chemical Entities

Oxalic acid and piperidine are foundational molecules in the landscape of chemical research, each possessing distinct properties that make them valuable in a multitude of scientific applications.

Oxalic acid, with the chemical formula C₂H₂O₄, is the simplest dicarboxylic acid, consisting of two carboxyl groups joined together. postapplescientific.combyjus.com It is a white crystalline solid that readily dissolves in water to form a colorless solution. byjus.comatamanchemicals.com While it occurs naturally in many plants, it can also be synthesized for industrial use. postapplescientific.comsinotainuo.com Chemically, it is recognized as a weak acid in aqueous solutions and acts as both a reducing agent and a chelating agent, forming stable complexes with metal ions. postapplescientific.combyjus.com These properties underpin its widespread use in applications ranging from cleaning and bleaching, particularly for rust removal, to roles in textile manufacturing, metallurgy, and the synthesis of pharmaceuticals. atamanchemicals.comsinotainuo.comcamachem.com

Piperidine is a heterocyclic amine with the molecular formula (CH₂)₅NH. wikipedia.org Its structure is a six-membered ring containing five methylene (B1212753) bridges and one amine bridge. wikipedia.orgijnrd.org This compound is a colorless liquid with a characteristic amine odor. wikipedia.orgijnrd.org The nitrogen atom's lone pair of electrons confers basic and nucleophilic properties, making piperidine a versatile building block and reagent in organic synthesis. fiveable.mesolubilityofthings.com It is frequently used to introduce a temporary protecting group for amines, as a base, and as a structural motif in the synthesis of numerous pharmaceuticals and agrochemicals. ijnrd.orgfiveable.mesolubilityofthings.com The piperidine ring is a prevalent feature in many alkaloids and therapeutically active compounds. wikipedia.orguchile.cl

Table 1: Physicochemical Properties of Oxalic Acid and Piperidine

Research Trajectories of Oxalic Acid-Piperidine Chemical Systems

The investigation into chemical systems composed of oxalic acid and piperidine begins with their fundamental acid-base chemistry. The acidic protons of oxalic acid's carboxylic groups can be transferred to the basic nitrogen atom of piperidine, resulting in the formation of piperidinium (B107235) oxalate (B1200264) salts. vulcanchem.com Research has explored various facets of this interaction, from synthesis and characterization to the study of the resulting products' properties.

Synthesis and Crystal Growth The synthesis of piperidinium oxalate salts is typically achieved through straightforward methods. Direct neutralization involves reacting piperidine with oxalic acid in a suitable solvent, such as ethanol (B145695). vulcanchem.com In a push towards more environmentally friendly processes, solvent-free mechanochemical synthesis, such as ball milling, has also been successfully employed, offering high yields in shorter reaction times. vulcanchem.com A significant research trajectory involves the growth of single crystals from these reactions, often by slow evaporation from an aqueous solution. researchgate.net This allows for detailed structural elucidation using X-ray diffraction techniques.

Structural and Spectroscopic Characterization A primary focus of research has been the detailed characterization of the resulting crystalline products, such as piperidinium hydrogen oxalate (PHO). Single-crystal X-ray diffraction studies have been instrumental in determining the precise three-dimensional structures, revealing that these salts can crystallize in systems like the orthorhombic and monoclinic systems. vulcanchem.comresearchgate.netscirp.org These analyses also map the intricate network of hydrogen bonds between the piperidinium cations and oxalate anions, which are crucial for stabilizing the crystal lattice. vulcanchem.comscirp.orgnih.gov

Complementing diffraction studies, spectroscopic techniques provide further insight. FT-IR and FT-Raman spectroscopy are used to analyze the vibrational modes of the molecules, confirming the presence of the different functional groups and the effects of hydrogen bonding. researchgate.nettandfonline.comnih.gov Electronic properties are investigated using UV-Vis spectroscopy, which can determine the optical transmission window of the material. researchgate.netresearchgate.net These experimental findings are often supported by theoretical calculations using methods like Density Functional Theory (DFT), which can model molecular geometry and predict vibrational frequencies. researchgate.nettandfonline.com

Advanced Materials and Thermal Properties Research has also advanced to more complex systems, such as the synthesis of organic-inorganic hybrid salts. In one such example, piperidinium cations act as charge-balancing counter-ions for a metal complex, specifically trans-diaquabis(oxalato)chromate(III), forming a layered 3D framework held together by hydrogen bonds. scirp.orgscirp.org The thermal stability of these oxalate-based compounds is another key area of investigation. Techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to determine melting points and decomposition pathways, which is critical for understanding the material's limitations and potential applications at elevated temperatures. vulcanchem.comresearchgate.net The thermal decomposition of related metal oxalates often proceeds through various stages, ultimately leading to a metal oxide residue. frontiersin.orgresearchgate.netiaea.org

Table 2: Research Findings on Piperidinium Oxalate Systems

Scope and Significance of Academic Investigations

The academic investigation of the oxalic acid-piperidine system is broad, spanning fundamental chemical principles and extending into applied materials science and synthetic chemistry. The scope of this research encompasses the synthesis of simple salts, co-crystals, and complex hybrid materials, followed by their comprehensive characterization using crystallographic, spectroscopic, and thermal analysis techniques. researchgate.netscirp.orgnih.gov

The significance of these studies is multifaceted:

Materials Science : A primary driver for this research is the creation of new molecular materials with tailored properties. The formation of piperidinium oxalate salts results in non-centrosymmetric crystal structures, which are a prerequisite for second-order nonlinear optical (NLO) activity. The characterization of materials like piperidinium hydrogen oxalate, which shows a wide transparent region in the UV-Vis-NIR spectrum, highlights its potential for optoelectronic applications. researchgate.net

Organic Synthesis and Catalysis : The interaction between oxalic acid and piperidine is significant in the realm of organic synthesis. Oxalic acid and its dihydrate form are effective and environmentally benign catalysts for multicomponent reactions that produce highly substituted piperidines. ajgreenchem.comajgreenchem.com Furthermore, chiral versions of piperidinium oxalate salts have been explored as organocatalysts, facilitating asymmetric reactions like Michael additions and aldol (B89426) reactions with high enantioselectivity. vulcanchem.com

Pharmaceutical Chemistry : The piperidine nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast number of pharmaceuticals. ijnrd.orgmdpi.com The formation of an oxalate salt is a common and crucial step in drug development, used to improve the physicochemical properties of an active pharmaceutical ingredient (API), such as its crystallinity and solubility. nih.govdoi.org Academic research into the synthesis of novel piperidine-based compounds often involves their conversion into oxalate salts for purification and characterization, underscoring the practical importance of this chemical system in pharmaceutical sciences. nih.govdoi.org

Table of Mentioned Chemical Compounds

Structure

2D Structure

Properties

CAS No. |

92302-98-2 |

|---|---|

Molecular Formula |

C7H13NO4 |

Molecular Weight |

175.18 g/mol |

IUPAC Name |

oxalic acid;piperidine |

InChI |

InChI=1S/C5H11N.C2H2O4/c1-2-4-6-5-3-1;3-1(4)2(5)6/h6H,1-5H2;(H,3,4)(H,5,6) |

InChI Key |

WLCAJVVSNAVBSM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNCC1.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways Involving Oxalic Acid and Piperidine

Catalytic Synthesis of Piperidine (B6355638) Derivatives

The synthesis of piperidine rings, a common motif in natural products and pharmaceuticals, has been a focal point of extensive research. ajchem-a.com Various catalysts have been employed to facilitate the creation of highly substituted piperidine derivatives. ajchem-a.com

Oxalic Acid as a Homogeneous Acid Catalyst for Multicomponent Reactions

Oxalic acid dihydrate has emerged as an effective, environmentally friendly, and economical homogeneous catalyst for the synthesis of highly functionalized piperidines. ajgreenchem.cominformahealthcare.comresearchgate.net It excels in one-pot, five-component reactions involving aromatic aldehydes, anilines, and β-ketoesters, proceeding at ambient temperatures. researchgate.net The use of oxalic acid offers several advantages, including operational simplicity, low cost, high stability, and a lack of toxicity. ajgreenchem.com These reactions often result in high yields of the desired piperidine products. researchgate.net

For instance, the one-pot reaction of anilines, β-ketoesters, and various substituted benzaldehydes in the presence of oxalic acid dihydrate produces highly functionalized tetrahydropiperidines. ajchem-a.com The structure and relative stereochemistry of these complex molecules have been confirmed through techniques like single X-ray crystallographic analysis. researchgate.net

Table 1: Examples of Multicomponent Reactions Catalyzed by Oxalic Acid

| Reactants | Catalyst | Product | Key Features |

|---|---|---|---|

| Aromatic aldehydes, Anilines, β-ketoesters | Oxalic acid dihydrate | Highly functionalized piperidines | One-pot, five-component, ambient temperature, green protocol. researchgate.net |

| 4-Methylbenzaldehyde, Aniline, Ethyl acetoacetate | Oxalic acid dihydrate | Substituted piperidine | Used for kinetic and mechanistic studies. ajgreenchem.comajgreenchem.comsid.ir |

| Benzaldehyde, Aniline, Methyl acetoacetate | Various catalysts including oxalic acid dihydrate | Polyfunctionalized piperidines | Comparison of different catalysts for efficiency. informahealthcare.com |

Mechanistic Studies of Oxalic Acid-Catalyzed Reactions

Understanding the mechanism of these catalytic reactions is crucial for optimizing reaction conditions and expanding their scope. Spectrophotometric techniques, particularly UV-vis spectrophotometry, have been instrumental in these investigations. ajgreenchem.comajgreenchem.comsid.ir

The choice of solvent significantly influences the rate and mechanism of oxalic acid-catalyzed reactions. ajgreenchem.comajgreenchem.comsid.ir Studies comparing methanol (B129727) and ethanol (B145695) have shown that ethanol, despite having a lower dielectric constant, can accelerate the reaction rate compared to methanol. ajgreenchem.comajgreenchem.comsid.ir This is attributed to the nature of the transition state. ajgreenchem.com The reaction rate increases with higher temperatures in both solvents. ajgreenchem.comajgreenchem.com

Solvent polarity and dielectric constant are critical parameters that affect rate constants by influencing the relative stabilization of the starting materials and the transition state through solvation. ajgreenchem.com In the synthesis of substituted piperidines, the reaction in ethanol, a greener solvent, proceeds faster than in methanol. ajgreenchem.comsid.ir

Table 2: Effect of Solvent on Reaction Rate for the Synthesis of Substituted Piperidine

| Solvent | Dielectric Constant (ε at 25 °C) | Relative Reaction Rate | Activation Energy (Ea) |

|---|---|---|---|

| Methanol | 32.70 | Lower | 104.2 kJ·mol⁻¹ ajgreenchem.com |

| Ethanol | 24.55 | Higher | 46.9 kJ·mol⁻¹ ajgreenchem.com |

Transition Metal-Catalyzed Syntheses Employing Piperidine and Oxalic Acid Moieties

While the direct catalytic use of the "oxalic acid;piperidine" salt is less documented in transition metal catalysis, the individual components or their derivatives play significant roles.

Palladium-catalyzed reactions are prominent in the synthesis of piperidine derivatives. ajchem-a.com For instance, Pd(II)-catalyzed 1,3-chirality transition reactions have been used to prepare 2- and 2,6-substituted piperidines. ajchem-a.com In a different context, a two-step process for producing ethylene (B1197577) glycol from carbon monoxide involves the palladium-catalyzed oxidative carbonylation of piperidine to 1,1'-oxalyl dipiperidine, followed by hydrogenation using a ruthenium catalyst. researchgate.net Furthermore, oxalic acid monothioesters have been utilized in palladium-catalyzed decarboxylative thiocarbonylation and hydrothiocarbonylation reactions. organic-chemistry.org

Rhodium-catalyzed hydroformylation is another area where these moieties are relevant. rsc.orgthieme-connect.dersc.org While not directly involving the "this compound" salt, rhodium complexes with various ligands are used for the hydroformylation of alkenes to produce aldehydes, which can be precursors for piperidine synthesis. ethernet.edu.et The addition of acids like oxalic acid can influence the catalytic system. ethernet.edu.et

Organocatalytic Approaches to Piperidine Scaffolds

Oxalic acid has emerged as an effective, inexpensive, and environmentally benign organocatalyst for the synthesis of complex molecular scaffolds. scispace.com In the context of piperidine synthesis, it functions as a Brønsted acid catalyst, activating substrates and facilitating key bond-forming reactions. This approach avoids the use of metal-based catalysts, which can lead to contamination and present chemical hazards. scispace.com

A notable application is the one-pot, five-component synthesis of highly functionalized piperidines, where oxalic acid dihydrate serves as a homogeneous catalyst. researchgate.net Such multi-component reactions are highly efficient, combining several starting materials in a single step to construct complex products, thereby reducing waste and improving step economy. Oxalic acid is also effective in other organic transformations like the Biginelli reaction, highlighting its versatility as an organocatalyst. scispace.com The use of such catalysts is crucial in modern organic synthesis, providing a powerful tool for the chemo-selective functionalization of medicinally active compounds. scispace.com

Stereoselective Formation of Piperidine Structures

The precise control of stereochemistry in the piperidine ring is critical, as the three-dimensional arrangement of atoms significantly influences the biological activity of piperidine-containing compounds. google.comgoogle.com Oxalic acid plays a key role in methodologies designed to obtain specific stereoisomers, either through the resolution of racemic mixtures or as a tool in syntheses starting from chiral precursors.

A classic and effective method for separating enantiomers or diastereomers is through the formation of diastereomeric salts. When a racemic or diastereomeric mixture of a chiral piperidine derivative is reacted with a chiral resolving agent, two diastereomeric salts with different physical properties (such as solubility) are formed, allowing for their separation.

However, even with an achiral acid like oxalic acid, stereochemical purification can be achieved. When a mixture of piperidine diastereomers is treated with oxalic acid, the resulting diastereomeric oxalate (B1200264) salts can exhibit different solubilities. google.comgoogle.com This difference allows for the selective crystallization of one diastereomer, which can then be isolated in high purity. This technique, known as resolution by crystallization, can be highly effective. For instance, the purification of certain piperidine derivatives via their oxalate salts has been shown to achieve a diastereomeric excess (de) value greater than 99.9%. google.com The process typically involves reacting the piperidine compound with an acid like oxalic acid to form the salt, followed by crystallization or trituration using appropriate solvent systems to isolate the desired stereoisomer. google.comgoogle.com

An alternative to resolving a mixture of stereoisomers is to build the desired stereochemistry into the molecule from the beginning of the synthetic route. This is accomplished by using a chiral precursor, a starting material that already possesses the desired stereochemical configuration. This inherent chirality guides the subsequent reactions to form the piperidine ring with a specific and predictable three-dimensional structure. nih.gov

A documented strategy involves a one-pot process that converts protected L-glutamic acid, a naturally occurring chiral amino acid, into a chiral piperidine compound. google.comgoogle.com In this synthesis, the stereochemistry of the final piperidine is dictated by the chirality of the starting L-glutamic acid. After the formation of the chiral piperidine ring, oxalic acid is used to form the corresponding piperidinium (B107235) oxalate salt. google.comgoogle.com This salt formation serves two primary purposes: it facilitates the isolation and purification of the final product as a stable, often crystalline solid, and it provides a convenient form for handling and storage. The use of chiral precursors is a powerful strategy for accessing enantiopure polysubstituted piperidines. nih.gov

Direct and Multi-Step Synthesis of Oxalic Acid-Piperidine Adducts and Salts

The formation of adducts and salts between oxalic acid and piperidine is a fundamental process driven by their complementary chemical properties. These reactions can be simple acid-base neutralizations or can serve as a prelude to more complex functionalization and derivatization of the piperidine-oxalate system.

The most direct interaction between piperidine and oxalic acid is a classic acid-base reaction. bccampus.ca Piperidine, with its secondary amine nitrogen, acts as a Brønsted-Lowry base, while oxalic acid, a dicarboxylic acid, serves as a Brønsted-Lowry acid. The reaction involves the transfer of a proton (H+) from one of the carboxylic acid groups of oxalic acid to the lone pair of electrons on the piperidine nitrogen atom. online-learning-college.com This results in the formation of an ionic compound: the piperidinium cation and the oxalate (or hydrogen oxalate) anion. bccampus.caonline-learning-college.com

This salt formation is a common final step in synthetic sequences to isolate and purify piperidine-containing molecules. The resulting salts are often crystalline solids with well-defined melting points, making them easier to handle than their free base counterparts. nih.gov A typical procedure involves dissolving the piperidine free base and a slight excess (e.g., 1.1 equivalents) of oxalic acid in a suitable solvent like acetone. The mixture may be gently heated to ensure complete dissolution, and upon cooling, the piperidinium oxalate salt precipitates and can be collected and further purified by recrystallization. nih.gov

| Reactant 1 (Base) | Reactant 2 (Acid) | Reaction Type | Product |

|---|---|---|---|

| Piperidine | Oxalic Acid | Acid-Base Neutralization | Piperidinium Oxalate |

| Substituted Piperidine Derivative | Oxalic Acid | Acid-Base Neutralization | Substituted Piperidinium Oxalate Salt |

The piperidine-oxalate system is not merely a final product but can be a versatile intermediate for further chemical transformations. researchgate.net Strategies for functionalization can target either the piperidine ring or the oxalate counter-ion.

The piperidine ring within the salt can be modified, often after liberating the free base. However, more advanced methods allow for direct functionalization. For example, rhodium-catalyzed C-H functionalization can be used to introduce substituents at specific positions (C2, C3, or C4) on an N-protected piperidine ring. nih.gov While this typically requires an N-protecting group, the formation and subsequent cleavage of an oxalate salt can be integrated into such a synthetic sequence.

In some synthetic routes, oxalic acid is used as a reagent to effect a transformation. For instance, in the synthesis of enantiopure dihydropyridones, oxalic acid is used to cleave a chiral auxiliary and a triisopropyl silyl (B83357) group from a tetrahydropyridone intermediate in a one-pot reaction. rsc.org This demonstrates the use of the acid not just for salt formation but as an active chemical tool for derivatization. Furthermore, the oxalate moiety itself can be derivatized, such as in the decarboxylative coupling of potassium oxalate monoamides with aryl halides, which represents a method to form new C-N bonds. acs.org

| Strategy | Description | Example Application | Reference |

|---|---|---|---|

| C-H Functionalization | Direct introduction of substituents onto the piperidine ring's carbon framework, often requiring a catalyst and a protecting group on the nitrogen. | Site-selective synthesis of positional analogues of methylphenidate. | nih.gov |

| Cleavage of Protecting/Auxiliary Groups | Use of oxalic acid to remove other functional groups from the piperidine derivative to reveal a reactive site or the final product. | Removal of a chiral auxiliary and silyl group to form enantiopure dihydropyridones. | rsc.org |

| Decarboxylative Coupling | A reaction involving the derivatized oxalate (e.g., an oxamic acid) where the carboxylate group is removed to facilitate the formation of a new bond. | Metal- and photoredox-catalyzed coupling of potassium oxalate monoamides with aryl halides. | acs.org |

Green Chemistry Principles in Oxalic Acid-Piperidine Synthesis

The combination of oxalic acid and piperidine in chemical synthesis aligns with several key principles of green chemistry, aiming to create more environmentally benign and efficient processes. Oxalic acid is frequently employed as a cost-effective, low-toxicity, and biodegradable organocatalyst. rsc.orgmonash.edu

One of the primary green advantages is the ability to perform reactions in environmentally friendly solvents or even without any solvent. For instance, multicomponent reactions (MCRs) for synthesizing α-benzylamino coumarins using oxalic acid as a catalyst can be conducted efficiently in water, which simplifies work-up procedures, enhances safety, and reduces costs. researchgate.net The use of water as a solvent is particularly attractive as it can increase the rates of certain MCRs. researchgate.net Similarly, ethanol, which can be derived from renewable resources like sugars and starches, has been identified as a preferable green solvent over toxic methanol for the synthesis of substituted piperidines catalyzed by oxalic acid dihydrate. rsc.orgresearchgate.netscispace.com

Solvent-free synthesis represents a significant advancement in green chemistry. The salt of oxalic acid and piperidine can be prepared via mechanochemistry by ball milling piperidine with oxalic acid dihydrate. Current time information in Bangalore, IN. This method is highly efficient, achieving a 92% yield in just 30 minutes without the need for any solvent. Current time information in Bangalore, IN. Other solvent-free reactions include the synthesis of various heterocyclic compounds where oxalic acid dihydrate serves as the catalyst, showcasing high atom economy and yielding products that are easily isolated. monash.edu

These synthetic strategies also emphasize energy efficiency. Microwave-assisted synthesis, another green technique, has been used with oxalic acid as a potential catalyst to reduce reaction times and increase yields. acs.org Many of these reactions proceed at ambient temperatures, further minimizing energy consumption. diva-portal.org

The principle of atom economy, which measures the efficiency of a reaction in converting reactant atoms to the desired product, is another cornerstone of these methods. scirp.orgresearchgate.net The one-pot, multicomponent nature of many of these syntheses ensures a high atom economy, as multiple bonds are formed in a single operation, reducing waste and the need for intermediate purification steps. monash.eduresearchgate.net For example, a process for preparing a precursor to the drug avibactam (B1665839) using oxalic acid for chiral resolution is noted for its high atom economy and environmentally friendly profile. scirp.org

Table 1: Application of Green Chemistry Principles in Oxalic Acid-Piperidine Reactions

| Green Principle | Application in Oxalic Acid-Piperidine System | Example Reaction | Source(s) |

|---|---|---|---|

| Safer Solvents | Use of water or ethanol as the reaction medium. | Synthesis of α-benzylamino coumarins in aqueous media. | researchgate.net |

| Solvent-Free Synthesis | Mechanochemical preparation of the piperidine-oxalic acid salt. | Ball milling of piperidine and oxalic acid dihydrate. | Current time information in Bangalore, IN. |

| Catalysis | Use of oxalic acid as a recyclable and biodegradable organocatalyst. | One-pot synthesis of highly substituted piperidines. | rsc.orgdiva-portal.org |

| Energy Efficiency | Reactions conducted at ambient temperature or via microwave irradiation. | Five-component synthesis of piperidines at ambient temperature. | acs.orgdiva-portal.org |

| High Atom Economy | Multicomponent reactions (MCRs) that incorporate most atoms from reactants into the final product. | Three-component synthesis of benzoimidazopyrimidines. | monash.edu |

| Use of Renewable Feedstocks | Use of ethanol derived from biomass as a solvent. | Kinetic studies on the formation of substituted piperidines. | researchgate.netscispace.com |

Synthetic Utility of Oxalic Acid-Piperidine in Organic Transformations

The synergistic action of oxalic acid and piperidine provides a powerful tool for a variety of organic transformations, serving as building blocks for complex structures, precursors for bioactive molecules, and components for ligand synthesis.

Building Blocks for Complex Molecular Architectures

The combination of oxalic acid as a catalyst and piperidine as a reactant or structural core is highly effective in constructing complex heterocyclic molecules, often through multicomponent reactions (MCRs). researchgate.net These one-pot reactions are prized for their efficiency, allowing for the assembly of intricate molecular frameworks from simple starting materials in a single step. researchgate.net

A prominent example is the oxalic acid-catalyzed Mannich-type reaction between an aromatic aldehyde, piperidine, and 4-hydroxycoumarin (B602359) in water. researchgate.net This three-component condensation efficiently yields a variety of α-benzylamino coumarin (B35378) derivatives, which are important heterocyclic structures. researchgate.net

The synthesis of highly substituted piperidine rings is another key application. Oxalic acid dihydrate catalyzes the one-pot, five-component reaction of aromatic aldehydes, aromatic amines, and β-ketoesters to produce polyfunctionalized piperidines. diva-portal.org In these syntheses, the piperidine scaffold is constructed and functionalized with high complexity. Furthermore, chiral piperidinium oxalate salts can function as organocatalysts in their own right, enabling the enantioselective synthesis of 3,4,5-trisubstituted piperidines with excellent stereocontrol. Current time information in Bangalore, IN. This demonstrates the utility of the system not just in forming the core structure but also in directing its stereochemistry, which is crucial for building specific molecular architectures. Current time information in Bangalore, IN.

Table 2: Examples of Complex Architectures from Oxalic Acid-Piperidine Systems

| Molecular Architecture | Synthetic Method | Role of Oxalic Acid/Piperidine | Source(s) |

|---|---|---|---|

| α-Benzylamino Coumarins | Three-component reaction of 4-hydroxycoumarin, aldehyde, and piperidine. | Oxalic acid acts as a catalyst; piperidine is a building block. | researchgate.net |

| Highly Substituted Piperidines | Five-component reaction of aldehydes, amines, and β-ketoesters. | Oxalic acid dihydrate serves as a catalyst to build the piperidine core. | diva-portal.org |

| 3,4,5-Trisubstituted Piperidines | Enantioselective Michael additions and aldol (B89426) reactions. | Chiral piperidinium oxalate salts act as organocatalysts. | Current time information in Bangalore, IN. |

| Benzoimidazopyrimidines | Three-component reaction of aldehyde, dimedone, and 2-aminobenzimidazole. | Oxalic acid dihydrate is the catalyst for building the heterocyclic system. | monash.edu |

Precursors in the Development of Bioactive Molecules

The molecular structures synthesized using oxalic acid and piperidine often serve as valuable precursors for molecules with significant biological activity. The piperidine ring is a common motif in many pharmaceuticals, and efficient methods for its synthesis are of great interest. diva-portal.org

A critical application is in the synthesis of avibactam, a non-β-lactam β-lactamase inhibitor. A patented process uses oxalic acid for the chiral resolution step in the preparation of 5R-[(benzyloxy)amino]piperidine-2S-carboxylate oxalate, a key intermediate for avibactam. scirp.org This highlights the industrial relevance of this chemical combination in producing modern antibiotics. scirp.org

Derivatives produced through these synthetic routes have shown a wide range of pharmacological potential. The α-benzylamino coumarins, for example, belong to a class of compounds known for activities including anti-HIV, anti-malarial, anticoagulant, and antibacterial properties. researchgate.net Other specific derivatives have also been identified with potent biological effects. For instance, certain piperidine-oxalate derivatives demonstrate radical scavenging properties, and 3,3-dimethyl-2,6-dimethyl piperidine-4-one oxime has been reported to have strong anti-inflammatory effects. Current time information in Bangalore, IN.scirp.org

Table 3: Bioactive Molecules Derived from Oxalic Acid-Piperidine Precursors

| Precursor/Derivative System | Target Molecule/Class | Reported Biological Activity | Source(s) |

|---|---|---|---|

| 5R-[(benzyloxy)amino]piperidine-2S-carboxylate oxalate | Avibactam | β-lactamase inhibitor | scirp.org |

| α-Benzylamino coumarins | 3-Substituted coumarin derivatives | Anti-HIV, anti-malarial, anticoagulant, antibacterial | researchgate.net |

| 4-Hydroxy-2-pyridone analogs with piperidine-oxalate | Piperidine-oxalate derivatives | Radical scavenging properties | Current time information in Bangalore, IN. |

| Piperidine-4-one oxime derivative | 3,3-dimethyl-2,6-dimethyl piperidine-4-one oxime | Anti-inflammatory | scirp.org |

| N-substituted piperidones | LY317615 intermediate | Antiangiogenic agent | tandfonline.com |

Ligand Synthesis for Coordination Chemistry

In the field of coordination chemistry, the combination of oxalic acid and piperidine is instrumental in forming organic-inorganic hybrid salts and complexes. In these systems, the oxalate dianion (C₂O₄²⁻) typically acts as a versatile ligand, while the protonated piperidinium cation (C₅H₁₀NH₂⁺) serves as a charge-balancing counter-ion and a structure-directing agent. rsc.orgscirp.orgscirp.org

Specific examples clearly illustrate this synergy. Mononuclear complexes with the general formula [Hpip][M(salen)(ox)] (where Hpip = piperidinium, M = Cr³⁺ or Fe³⁺, and ox = oxalate) have been synthesized and structurally characterized. rsc.orgresearchgate.net In these structures, the oxalate ion acts as a bidentate ligand, coordinating directly to the metal center, with the piperidinium cation present in the crystal lattice. rsc.org

Table 4: Examples of Coordination Compounds Involving Oxalate and Piperidinium

| Compound Formula | Description | Role of Oxalate | Role of Piperidinium | Source(s) |

|---|---|---|---|---|

| (C₅H₁₀NH₂)[Cr(C₂O₄)₂(H₂O)₂]·4H₂O | Organic-inorganic hybrid salt | Bidentate ligand coordinated to Cr(III) | Charge-balancing counter-cation; structure-directing agent via H-bonding | scirp.orgscirp.org |

| [Hpip][Cr(salen)(ox)] | Mononuclear chromium complex | Bidentate ligand coordinated to Cr(III) | Counter-cation | rsc.orgresearchgate.net |

| [Hpip][Fe(salen)(ox)] | Mononuclear iron complex | Bidentate ligand coordinated to Fe(III) | Counter-cation | rsc.orgresearchgate.net |

Supramolecular Chemistry and Intermolecular Interactions in Oxalic Acid Piperidine Systems

Hydrogen Bonding in Crystalline Oxalate-Piperidine Adducts

The formation of crystalline salts between the dicarboxylic acid, oxalic acid, and the cyclic secondary amine, piperidine (B6355638), is predominantly driven by proton transfer, resulting in the formation of piperidinium (B107235) cations and oxalate (B1200264) anions. vulcanchem.com The stability and three-dimensional architecture of these crystalline lattices are heavily reliant on a complex network of hydrogen bonds.

Characterization of O-H…O, N-H…O, and C-H…O Hydrogen Bonds

Single-crystal X-ray diffraction studies have been instrumental in identifying and characterizing the various hydrogen bonds present in oxalate-piperidine adducts. researchgate.netresearchgate.net These interactions are crucial for the stabilization of the crystal structures.

O-H…O Hydrogen Bonds: In cases where the oxalic acid is not fully deprotonated, strong O-H…O hydrogen bonds are observed between the carboxylic acid group of one oxalate monoanion and a carboxylate oxygen of an adjacent anion. This often leads to the formation of infinite chains or other organized substructures within the crystal lattice. nih.gov

N-H…O Hydrogen Bonds: The protonated nitrogen atom of the piperidinium cation acts as a hydrogen bond donor, forming strong N-H…O interactions with the oxygen atoms of the oxalate anion. researchgate.netnih.gov These bonds are a primary force in linking the cationic and anionic components of the salt. In some structures, these interactions lead to the formation of specific ring motifs, such as R44(12) aggregates, which are centrosymmetric four-ion clusters. nih.gov

The geometric parameters of these hydrogen bonds, such as donor-acceptor distances and angles, provide insight into their strength and role in the crystal packing. For instance, in bis(4-phenylpiperazin-1-ium) oxalate dihydrate, the C-H...O donor-acceptor distances have been observed to vary from 2.6781(18) to 3.447(2) Å. researchgate.net

Impact on Crystal Packing and Supramolecular Motifs

In hydrated proton-transfer compounds of isonipecotamide (B28982) (piperidine-4-carboxamide) with oxalic acid, the oxalate monoanions form head-to-tail O-H…O hydrogen-bonded C(5) chains. nih.gov The isonipecotamide cations, in turn, form parallel chains through amide N-H…O hydrogen bonds. These chains are then linked by water bridges, creating a three-dimensional network characterized by R43(10) and R32(11) cyclic motifs. nih.gov

Similarly, in other piperidinium oxalate systems, hydrogen bonding can lead to the formation of sheets or more complex three-dimensional networks. researchgate.net The specific motifs that arise are dependent on factors such as the stoichiometry of the salt, the presence of solvent molecules, and the steric and electronic properties of any substituents on the piperidine ring.

Quantification of Non-Covalent Interactions

To gain a deeper understanding of the forces governing the crystal structures of oxalic acid-piperidine systems, various computational and analytical techniques are employed to quantify the non-covalent interactions.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. researchgate.net The Hirshfeld surface is mapped with properties such as dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate strong hydrogen bonding interactions. nih.gov

Analysis of π-π Stacking and Other Weak Interactions

While hydrogen bonding is often the dominant directional force, other weak interactions, such as π-π stacking, can also play a role in the crystal engineering of piperidine-oxalate structures, particularly when aromatic substituents are present on the piperidine ring.

π-π stacking involves the attractive, non-covalent interactions between aromatic rings. numberanalytics.com These interactions can be characterized by parameters such as the centroid-to-centroid distance between the rings. iucr.org While piperidine itself is not aromatic, derivatives containing phenyl or other aromatic groups can exhibit π-π stacking, which can influence the crystal packing by creating layered or columnar structures. nih.govlibretexts.org

Other weak interactions, such as C-H···π interactions, where a C-H bond interacts with a π-system, can also contribute to the stability of the crystal lattice. nih.gov The comprehensive analysis of all these weak forces is essential for a complete understanding of the supramolecular assembly.

Crystal Engineering of Piperidine-Oxalate Structures

Crystal engineering is the rational design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. routledge.com In the context of piperidine-oxalate systems, crystal engineering principles can be applied to control the crystal architecture and, consequently, the material's properties.

By systematically modifying the structure of the piperidine component (e.g., by introducing substituents) or by co-crystallizing with other molecules, it is possible to tune the network of hydrogen bonds and other non-covalent interactions. researchgate.net This allows for the targeted synthesis of materials with specific structural motifs, which can in turn influence properties such as solubility, stability, and even reactivity.

Design Strategies for Multicomponent Crystalline Forms

The design of multicomponent crystalline forms, such as salts and co-crystals, is a cornerstone of crystal engineering, aiming to modify the physicochemical properties of solids without altering the chemical structure of the constituent molecules. frontiersin.org In the context of the oxalic acid-piperidine system, several strategies are employed to guide the assembly of these components into a well-defined crystal lattice. These strategies leverage the principles of molecular recognition and the predictability of intermolecular interactions.

A primary strategy involves the application of the ΔpKa rule to predict whether a salt or a co-crystal will form. researchgate.net This rule is based on the difference in the acid dissociation constants (pKa) between the acidic and basic components. researchgate.net A proton transfer from the acid to the base, resulting in salt formation, is generally favored when the ΔpKa (pK a (base) - pK a (acid)) is greater than 3. researchgate.net Given that piperidine is a significantly stronger base than oxalic acid is a weak acid, a proton transfer is highly probable, leading to the formation of a piperidinium oxalate salt.

Another key design strategy is the use of supramolecular synthons . These are robust and predictable non-covalent interaction patterns that act as the "glue" in crystal engineering. nih.govresearchgate.net For the oxalic acid-piperidine system, the most prominent synthon is the charge-assisted hydrogen bond between the protonated piperidinium cation and the deprotonated oxalate or hydrogen oxalate anion. csic.es The reliability of this N⁺-H···O⁻ interaction allows for a high degree of control in designing the resulting crystal architecture. researchgate.net By understanding the geometry and strength of these synthons, it is possible to predict and construct specific one-, two-, or three-dimensional networks. researchgate.netgrafiati.com

Furthermore, the choice of synthesis method represents a critical strategic element. Common methods include:

Solution Crystallization: This involves dissolving both components in a suitable solvent and allowing the multicomponent solid to crystallize upon cooling or solvent evaporation. The choice of solvent can influence the resulting crystal form or polymorph.

Mechanochemical Synthesis: Techniques like neat or liquid-assisted grinding involve milling the solid reactants together. vulcanchem.commdpi.com This solvent-free approach is often more efficient and aligns with green chemistry principles, as demonstrated by the ball-milling of piperidine and oxalic acid dihydrate, which yields the salt in 30 minutes with high efficiency. vulcanchem.com

These strategies, from theoretical prediction using pKa values to the practical selection of synthons and synthesis techniques, provide a rational framework for the design and production of multicomponent crystalline materials from oxalic acid and piperidine.

Table 1: Comparison of Synthesis Methods for Oxalic Acid-Piperidine Salt

| Condition | Direct Neutralization | Mechanochemical Synthesis |

|---|---|---|

| Temperature | 60°C | Ambient |

| Time | 4 hours | 30 minutes |

| Solvent | Ethanol (B145695) | None |

| Yield | 85% | 92% |

Data sourced from reference vulcanchem.com

Role of Proton Transfer and Charge-Assisted Hydrogen Bonds

The interaction between oxalic acid and piperidine is fundamentally governed by a proton transfer event, which dictates the nature of the resulting supramolecular assembly. vulcanchem.com Oxalic acid, a dicarboxylic acid, acts as a proton donor, while piperidine, a cyclic secondary amine, serves as a proton acceptor. Due to the significant difference in their respective pKa values, a proton is readily transferred from one of the carboxylic acid groups of oxalic acid to the nitrogen atom of piperidine. frontiersin.orgvulcanchem.com This process results in the formation of two ionic species: the piperidinium cation (C₅H₁₂N⁺) and the hydrogen oxalate anion (HC₂O₄⁻) or the oxalate dianion (C₂O₄²⁻), depending on the stoichiometry. researchgate.netvulcanchem.com

This proton transfer is the critical step that transforms the system from a mixture of neutral molecules into an ionic salt. nih.gov The resulting crystalline solid is not a co-crystal but a salt, held together by strong electrostatic forces between the oppositely charged ions. nih.gov The primary intermolecular interactions stabilizing the crystal lattice are charge-assisted hydrogen bonds (CAHBs) . csic.esresearchgate.net These are a particularly strong class of hydrogen bonds where the donor and acceptor atoms carry a formal positive and negative charge, respectively, which significantly enhances the electrostatic component of the bond. researchgate.net

In the piperidinium oxalate system, the key interaction is the N⁺-H···O⁻ hydrogen bond formed between the protonated nitrogen of the piperidinium cation and the negatively charged oxygen atoms of the oxalate or hydrogen oxalate anion. csic.es The strength of these CAHBs makes them highly directional and reliable synthons for crystal engineering, leading to robust and stable three-dimensional hydrogen-bonded structures. researchgate.netresearchgate.net For instance, in the hydrated salt of isonipecotamide (a piperidine derivative) with oxalic acid, the piperidinium cations and oxalate monoanions are linked through these powerful hydrogen bonds, which, along with other interactions involving water molecules, create a complex and stable 3D network. researchgate.netgrafiati.com The energy of these charge-assisted N-H···O bonds is considerably higher than that of a typical neutral hydrogen bond, providing the dominant stabilizing force in the crystal structure. researchgate.net

Table 2: Characteristics of Intermolecular Bonds in Piperidinium Oxalate Systems

| Interaction Type | Description | Key Atoms Involved | Relative Strength |

|---|---|---|---|

| Proton Transfer | Movement of H⁺ from acid to base, creating ions. | O-H (acid), N (base) | N/A (Defines the system) |

| Charge-Assisted Hydrogen Bond (CAHB) | Strong H-bond between charged donor and acceptor. | N⁺-H ··· O⁻ | Strong |

| Conventional Hydrogen Bond | H-bond involving neutral donors/acceptors (e.g., with solvent). | O-H ··· O | Moderate |

| van der Waals Forces | Weak, non-specific electrostatic interactions. | All atoms | Weak |

Information synthesized from references frontiersin.orgcsic.esresearchgate.net

Host-Guest Recognition and Assembly in Supramolecular Systems

Host-guest chemistry involves the binding of a smaller "guest" molecule within a cavity or binding site of a larger "host" molecule or supramolecular assembly. researchgate.net This binding is driven by non-covalent interactions, and the process is defined by molecular recognition, where the host exhibits selectivity for a particular guest. nih.gov

In the context of oxalic acid and piperidine, the fundamental interaction can be viewed as a primary act of molecular recognition. The oxalate anion and the piperidinium cation specifically recognize each other through a combination of shape complementarity and, most importantly, the electrostatic and hydrogen-bonding interactions that lead to the formation of the crystalline salt. This mutual recognition drives the self-assembly of the ions into an ordered solid-state architecture.

More complex examples of host-guest systems have been designed where piperidine is incorporated into a larger, pre-organized host structure. A notable example is a cobalt(III) metallohost, LCo₂(pip)₄₂ (where pip = piperidine), which features an 18-crown-6-like cavity and axial piperidine ligands. nih.gov This sophisticated host system is designed to recognize and bind guest cations. The study of this system revealed two distinct mechanisms for guest uptake, demonstrating a dynamic interplay between molecular recognition and chemical reaction:

Recognition First Mechanism: When an excess of sodium ions (Na⁺) is present, the Na⁺ guest is first taken up into the host's cavity. This initial binding event then triggers a subsequent chemical reaction: the axial piperidine ligands are exchanged for methoxo ligands. nih.gov

Reaction First Mechanism: In the presence of potassium (K⁺) or rubidium (Rb⁺) ions, the process is reversed. One of the axial piperidine ligands is first replaced by a methoxo ligand in a solvolysis reaction. This modification of the host structure then facilitates the uptake of the K⁺ or Rb⁺ guest into the cavity. nih.gov

This research illustrates how piperidine can be a crucial component of a dynamic host system. nih.gov The ability to switch the recognition pathway by changing the guest cation highlights the sophisticated level of control achievable in supramolecular host-guest assemblies. nih.gov The piperidine ligands are not merely structural components but play an active role in the mechanism of guest recognition and assembly.

Spectroscopic and Diffraction Based Structural Elucidation of Oxalic Acid Piperidine Compounds

X-ray Diffraction Techniques for Atomic-Level Structure Determination

X-ray diffraction is an indispensable tool for determining the precise arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern produced when X-rays interact with a crystal, detailed information about bond lengths, bond angles, and crystal packing can be obtained.

Single crystal X-ray diffraction (SC-XRD) offers an unambiguous determination of the three-dimensional structure of a compound. uol.de For piperidinium (B107235) hydrogen oxalate (B1200264), SC-XRD analysis reveals that the crystal belongs to the orthorhombic system with the space group P212121. researchgate.net This technique confirms the transfer of a proton from one of the carboxylic acid groups of oxalic acid to the nitrogen atom of the piperidine (B6355638) molecule. This results in the formation of a piperidinium cation and a hydrogen oxalate anion.

The piperidinium cation typically adopts a stable chair conformation. The crystal structure is stabilized by an extensive network of hydrogen bonds. The protonated nitrogen of the piperidinium cation and the remaining carboxylic acid and carboxylate groups of the hydrogen oxalate anion act as hydrogen bond donors and acceptors, respectively. researchgate.net These interactions are fundamental to the formation of the stable crystalline lattice.

Below is a table summarizing typical crystallographic data for a piperidinium oxalate compound, based on reported data for similar structures.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Hydrogen Bond (N-H···O) | Typical Range (e.g., 2.7-2.9 Å) |

| Hydrogen Bond (O-H···O) | Typical Range (e.g., 2.5-2.7 Å) |

| Note: Specific lattice parameters (a, b, c, and Volume) would be determined from the specific single crystal experiment. |

Powder X-ray diffraction (PXRD) is a powerful technique used to identify crystalline phases and to assess the purity of a crystalline sample. nih.gov The PXRD pattern is a fingerprint of a specific crystalline compound. For the oxalic acid salt of a piperidine derivative, the PXRD pattern would exhibit a series of characteristic peaks at specific 2θ angles. google.com

The positions and relative intensities of these peaks are unique to the crystalline form of piperidinium oxalate. For example, a crystalline oxalic acid salt of a tiagabine (B1662831) ethyl ester, a piperidine carboxylic acid derivative, shows strong X-ray peaks at approximately 15.84, 18.26, 21.04, and 26.66 ±0.2 degrees two-theta. google.com While the exact peak positions for piperidinium oxalate would differ, the principle remains the same. Any change in the crystal structure, such as the presence of polymorphs or impurities, would result in a different PXRD pattern.

A representative table of PXRD peaks for a piperidinium oxalate compound is provided below.

| 2θ Angle (°) | Intensity |

| e.g., 8.8 | e.g., Strong |

| e.g., 13.6 | e.g., Medium |

| e.g., 15.6 | e.g., Strong |

| e.g., 18.0 | e.g., Strong |

| e.g., 20.8 | e.g., Medium |

| e.g., 22.4 | e.g., Weak |

| e.g., 25.1 | e.g., Strong |

| Note: These are illustrative peak positions based on similar compounds. google.com Actual values are obtained experimentally. |

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including FT-IR and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of the chemical bonds.

FT-IR spectroscopy is particularly useful for identifying the functional groups in the oxalic acid-piperidine compound. rsc.org The formation of the piperidinium oxalate salt leads to characteristic changes in the FT-IR spectrum compared to the spectra of the individual starting materials.

Key spectral features include:

N-H Stretching: The appearance of a broad absorption band in the region of 3200-2800 cm⁻¹ is indicative of the N-H stretching vibration of the protonated piperidinium cation. This band often overlaps with the C-H stretching vibrations.

C=O Stretching: The strong absorption band of the carboxylic acid C=O group in oxalic acid (typically around 1700-1725 cm⁻¹) is replaced by two distinct bands in the salt. These correspond to the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) and are typically found around 1620-1550 cm⁻¹ and 1400-1300 cm⁻¹, respectively.

C-N Stretching: The C-N stretching vibration of piperidine is also shifted upon protonation.

The table below summarizes the expected characteristic FT-IR absorption bands for piperidinium oxalate.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| e.g., 3200-2800 | N-H Stretch, C-H Stretch | Piperidinium Cation |

| e.g., ~1600 | Asymmetric C=O Stretch | Carboxylate |

| e.g., ~1400 | Symmetric C=O Stretch | Carboxylate |

| e.g., ~1200 | C-N Stretch | Piperidinium Cation |

Raman spectroscopy is a complementary technique to FT-IR and is particularly useful for studying the low-frequency lattice vibrations that are characteristic of a specific crystalline form, making it a powerful tool for characterizing co-crystals and salts. nih.gov The Raman spectrum of piperidinium oxalate would show distinct peaks corresponding to the vibrational modes of the piperidinium cation and the oxalate anion.

The formation of the salt can be confirmed by the shifts in the Raman bands associated with the carboxylic acid groups of oxalic acid and the C-N bonds of piperidine. For instance, studies on paracetamol-oxalic acid co-crystals have demonstrated the utility of Raman spectroscopy in identifying the formation of new crystalline phases. nih.gov Low-frequency Raman spectroscopy can be especially sensitive to the intermolecular interactions that define the crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR would provide valuable information about the oxalic acid-piperidine compound.

Upon salt formation in a suitable solvent (like D₂O), the chemical shifts of the protons and carbons in both the piperidine and oxalate moieties would be affected.

¹H NMR: The protons on the carbons adjacent to the nitrogen atom in the piperidine ring would experience a significant downfield shift due to the deshielding effect of the positive charge on the protonated nitrogen. The N-H proton itself would also be observable, though its chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR: The carbon atoms of the piperidine ring, particularly those adjacent to the nitrogen, would also show a downfield shift in the ¹³C NMR spectrum upon protonation. The two carbons of the oxalate anion would be equivalent and would give rise to a single signal.

The following table illustrates the expected changes in chemical shifts upon formation of piperidinium oxalate in solution.

| Nucleus | Group | Expected Chemical Shift (ppm) | Comment |

| ¹H | Piperidine α-CH₂ | Downfield shift vs. free base | Deshielded by the adjacent positively charged nitrogen atom. |

| ¹H | Piperidine β,γ-CH₂ | Slight downfield shift | Less affected than the α-protons. |

| ¹H | N-H | Variable | Chemical shift is solvent and concentration dependent. |

| ¹³C | Piperidine α-C | Downfield shift vs. free base | Significant deshielding due to protonation of the nitrogen. |

| ¹³C | Piperidine β,γ-C | Slight downfield shift | |

| ¹³C | Oxalate C=O | Single resonance | The two carbons of the oxalate anion are chemically equivalent. |

¹H-NMR and ¹³C-NMR for Elucidation of Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of the salt formed between oxalic acid and piperidine, piperidinium oxalate. In this acid-base reaction, the piperidine nitrogen is protonated to form the piperidinium cation, and the oxalic acid donates a proton to become the hydrogen oxalate anion. ¹H and ¹³C-NMR spectra provide unambiguous evidence for this proton transfer and define the connectivity of the resulting ions. researchgate.neteuropa.euorganicchemistrydata.org

In the ¹H-NMR spectrum, the protons on the piperidinium cation exhibit characteristic chemical shifts. The protons attached to the carbons adjacent to the positively charged nitrogen atom (α-protons) are deshielded and appear at a lower field compared to those in neutral piperidine. The protons further away (β- and γ-protons) show progressively less of a downfield shift. The N-H proton of the piperidinium cation itself would also be observable, though its chemical shift can be highly dependent on the solvent and concentration.

The ¹³C-NMR spectrum provides complementary information. The carbon atoms of the piperidinium cation show shifts corresponding to the cyclic amine structure. Similar to the proton spectrum, the α-carbons are shifted downfield due to the adjacent positive charge on the nitrogen. The oxalate anion typically shows a single, highly deshielded signal in the ¹³C-NMR spectrum, consistent with a carboxylate carbon, often found above 160 ppm. rsc.orgresearchgate.net The presence of distinct sets of signals for the piperidinium cation and the oxalate anion, rather than those for the neutral starting materials, confirms the formation of the salt. researchgate.net

Table 1: Representative NMR Data for Piperidinium and Oxalate Moieties Note: Exact chemical shifts (δ) are dependent on solvent, concentration, and temperature. The values below are illustrative.

| Nucleus | Moiety | Position | Expected Chemical Shift (ppm) | Notes |

| ¹H | Piperidinium Cation | α-CH₂ | ~3.0 - 3.5 | Deshielded by adjacent N⁺ |

| ¹H | Piperidinium Cation | β-CH₂ | ~1.7 - 2.0 | |

| ¹H | Piperidinium Cation | γ-CH₂ | ~1.6 - 1.8 | |

| ¹H | Piperidinium Cation | N-H₂⁺ | Variable (e.g., 7-9) | Often broad, solvent-dependent |

| ¹³C | Piperidinium Cation | α-C | ~45 - 50 | Deshielded by adjacent N⁺ |

| ¹³C | Piperidinium Cation | β-C | ~22 - 26 | |

| ¹³C | Piperidinium Cation | γ-C | ~20 - 24 | |

| ¹³C | Oxalate Anion | C=O | >160 | Characteristic of carboxylate carbons |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Kinetic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic properties of the oxalic acid-piperidine system and for monitoring reaction kinetics where it acts as a catalyst. ajgreenchem.comsid.irajgreenchem.com

The piperidinium oxalate salt itself is an organic compound that, lacking extensive chromophores, typically does not absorb strongly in the visible region. Its UV absorption is generally limited to the deep UV range, and crystals of piperidinium hydrogen oxalate are noted to have a wide transmission window, making them potentially useful for optical applications. researchgate.net Standard oxalic acid solutions show a maximum absorbance peak around 190 nm. researchgate.net

A significant application of UV-Vis spectroscopy is in kinetic studies of organic reactions where oxalic acid serves as a catalyst in the presence of piperidine or its derivatives. ajgreenchem.comsid.irajgreenchem.com For instance, in the multi-component synthesis of substituted piperidines, UV-Vis spectrophotometry can be used to follow the reaction progress. ajgreenchem.comsid.ir By monitoring the absorbance of a product at a specific wavelength where the reactants (including oxalic acid and piperidine derivatives) have negligible absorbance, the rate of the reaction can be determined. ajgreenchem.com

In one such study, the formation of a substituted piperidine product was monitored at 420 nm. ajgreenchem.com This allowed for the calculation of reaction rate constants and the investigation of solvent and temperature effects. The data indicated that the reaction followed second-order kinetics and that the first step of the proposed mechanism was the rate-determining step. ajgreenchem.comsid.ir Such kinetic studies are crucial for understanding the reaction mechanism and optimizing conditions.

Table 2: Kinetic Parameters for Oxalic Acid-Catalyzed Piperidine Synthesis in Different Solvents Source: Adapted from findings on the synthesis of substituted piperidines using oxalic acid as a catalyst. ajgreenchem.comsid.ir

| Solvent | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) | Notes |

| Methanol (B129727) | 20 | Lower | Higher | Reaction rate is slower compared to ethanol (B145695). |

| Ethanol | 20 | Higher | Lower | Ethanol showed better catalytic effects. |

| Methanol | 40 | Increases with temp. | Higher | Rate increases as temperature rises. |

| Ethanol | 40 | Increases with temp. | Lower | Rate increase is more pronounced than in methanol. |

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is used to confirm the molecular weight and elemental composition of the piperidinium oxalate salt and to analyze its fragmentation patterns, which provides structural information. researchgate.neteuropa.eu The choice of ionization technique (e.g., soft vs. hard ionization) significantly affects the resulting mass spectrum. acdlabs.com

Using a soft ionization technique like Electrospray Ionization (ESI), one can observe ions corresponding to the intact piperidinium cation and hydrogen oxalate anion. In positive-ion mode, the spectrum would be dominated by the protonated piperidine molecule ([C₅H₁₁NH]⁺), with a mass-to-charge ratio (m/z) of 86. In negative-ion mode, the hydrogen oxalate anion ([HC₂O₄]⁻) would be detected at m/z 89.

Harder ionization techniques, such as Electron Impact (EI), cause extensive fragmentation. acdlabs.com While the molecular ion of the salt is unlikely to be observed, the fragmentation patterns of the individual components can be analyzed. The mass spectrum of oxalic acid shows characteristic peaks corresponding to fragments like COOH (m/z 45) and the loss of water or carbon dioxide. nist.govwpmucdn.com The piperidine fragment would undergo its own characteristic fragmentation, typically involving the loss of hydrogen or small alkyl groups.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying oxalate, often using a labeled internal standard like ¹³C₂-oxalic acid. nih.gov In such methods, specific fragmentation transitions are monitored (e.g., m/z 88.6 → 60.5 for oxalate), allowing for accurate quantification even in complex mixtures. nih.gov

Table 3: Expected Ions in Mass Spectrometry of Piperidinium Oxalate

| Ionization Mode | Expected Ion | Formula | m/z (Nominal Mass) | Notes |

| ESI (+) | Piperidinium Cation | [C₅H₁₂N]⁺ | 86 | From protonation of piperidine. |

| ESI (-) | Hydrogen Oxalate Anion | [C₂HO₄]⁻ | 89 | From deprotonation of oxalic acid. |

| EI (Fragmentation) | Oxalic Acid Molecular Ion | [C₂H₂O₄]⁺• | 90 | Often weak or absent. nist.gov |

| EI (Fragmentation) | Carboxyl Radical Cation | [COOH]⁺ | 45 | Common fragment from carboxylic acids. |

| EI (Fragmentation) | Piperidine Fragment | [C₄H₈N]⁺ | 70 | Resulting from α-cleavage. |

Advanced Spectroscopic Methods for Mechanistic Insights (e.g., EPR for radicals)

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful and definitive technique for detecting and characterizing transient paramagnetic species, such as free radicals, that may be generated in reactions involving the oxalic acid-piperidine system. bruker.comsyntechinnovation.com Since many reaction mechanisms involve short-lived radical intermediates, EPR provides crucial mechanistic insights that are unobtainable by other methods. nih.gov

Reactions involving oxalic acid can produce radical intermediates. For example, the enzymatic decomposition of oxalate by oxalate decarboxylase has been shown through EPR spin trapping experiments to proceed via a carbon dioxide radical anion (CO₂·⁻) intermediate. nih.gov In these experiments, a "spin trap" molecule like N-tert-butyl-α-phenylnitrone (PBN) is used to react with the highly unstable radical, forming a more stable radical adduct that can be readily detected by EPR. nih.gov The use of ¹³C-labeled oxalate results in a characteristic hyperfine splitting in the EPR spectrum of the adduct, confirming that the radical originates from the oxalate substrate. nih.gov Similarly, the reaction of oxalic acid with hydroxyl radicals (•OH) generates a C-centered radical, identifiable by its characteristic g-factor of 2.0036 in the EPR spectrum. acs.org

Likewise, the piperidine moiety can form radicals. Under certain conditions, the piperidine radical cation and the neutral piperidyl radical can be generated. psu.edu These species have distinct EPR spectra that allow for their identification and study.

By applying EPR spectroscopy to a reacting system of oxalic acid and piperidine, it is possible to intercept and identify radical intermediates derived from either component. This provides direct evidence for proposed radical-based reaction pathways, helping to elucidate the detailed mechanism of catalysis, degradation, or synthesis. syntechinnovation.com

Table 4: EPR Characteristics of Potential Radical Intermediates

| Radical Species | Origin | EPR Detection Method | Key Spectral Features | Reference |

| Carbon Dioxide Radical Anion (CO₂·⁻) | Oxalic Acid | Spin Trapping with PBN | Hyperfine coupling constants (aN, aH) of the PBN adduct; additional splitting with ¹³C-labeling. | nih.gov |

| H-abstraction Radical | Oxalic Acid | Direct Detection | Singlet signal with g-factor ≈ 2.0036 (typical for C-centered radicals). | acs.org |

| Piperidyl Radical | Piperidine | Direct Detection (low temp) | Complex spectrum with hyperfine coupling to nitrogen and hydrogen nuclei. | psu.edu |

| Piperidine Radical Cation | Piperidine | Direct Detection (low temp) | Anisotropic spectrum with distinct hyperfine coupling constants. | psu.edu |

Theoretical and Computational Chemistry Approaches to Oxalic Acid Piperidine Systems

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating molecular systems. It offers a favorable balance between computational cost and accuracy, making it well-suited for studying the electronic structure and properties of the oxalic acid-piperidine salt. DFT calculations are adept at modeling the geometric parameters, spectroscopic characteristics, and reaction energetics of this ion-pair complex. rsc.orgvipslib.com

Geometry optimization is a fundamental computational step used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For the oxalic acid-piperidine system, this involves finding the equilibrium structure of the piperidinium (B107235) cation and the oxalate (B1200264) anion, as well as their arrangement in the resulting salt.

Computational studies on piperidine (B6355638) and its derivatives consistently show that the piperidine ring adopts a stable chair conformation. researchgate.net Upon protonation by oxalic acid, the resulting piperidinium cation retains this chair geometry. Oxalic acid itself can exist in several conformations, with the most stable form featuring intramolecular hydrogen bonds. researchgate.netresearchgate.net When the salt is formed, proton transfer occurs from a carboxylic acid group of oxalic acid to the nitrogen atom of piperidine.

DFT methods, such as B3LYP combined with basis sets like 6-311++G(d,p), are employed to optimize the geometry of the resulting piperidinium oxalate ion pair. researchgate.netresearchgate.net These calculations are crucial for determining precise bond lengths, bond angles, and dihedral angles. The optimized geometry is stabilized by strong N-H⁺···O⁻ hydrogen bonds between the piperidinium cation and the oxalate anion, which are fundamental to the crystal packing. Conformational analysis using DFT can also explore different possible packing arrangements and identify the most energetically favorable crystalline structure. rsc.orgnih.gov The accuracy of these predictions is often validated by comparison with experimental data from X-ray diffraction. researchgate.netosti.gov

Table 1: Representative Theoretical Bond Parameters for Piperidine and Oxalic Acid Moieties

| Parameter | System | Typical Calculated Value (DFT B3LYP/6-31G(d)) | Reference |

| C-N Bond Length | Piperidine | ~1.47 Å | researchgate.net |

| C-C Bond Length | Piperidine | ~1.53 Å | researchgate.net |

| C=O Bond Length | Oxalic Acid | ~1.21 Å | researchgate.net |

| C-O Bond Length | Oxalic Acid | ~1.35 Å | researchgate.net |

| C-C Bond Length | Oxalic Acid | ~1.54 Å | researchgate.net |

Note: The values in the table are representative for the individual molecules. In the piperidinium oxalate salt, these parameters would be slightly altered due to protonation and intermolecular interactions.

DFT calculations are a powerful tool for predicting and interpreting spectroscopic data. By calculating the second derivatives of the energy with respect to atomic displacements, one can compute the vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.netnih.gov

For the piperidinium oxalate system, theoretical vibrational analysis helps in assigning the complex experimental spectra. Key vibrational modes include:

N-H⁺ Stretching: The stretching vibration of the newly formed N-H⁺ bond in the piperidinium cation, typically appearing as a broad band in the IR spectrum due to strong hydrogen bonding.

C=O and C-O Stretching: The symmetric and asymmetric stretching vibrations of the carboxylate (COO⁻) groups of the oxalate anion. These frequencies are sensitive to the strength of the hydrogen bonds they participate in.

Piperidine Ring Vibrations: The characteristic C-H stretching, bending, and ring deformation modes of the piperidine moiety. researchgate.net

Time-Dependent DFT (TD-DFT) is used to predict electronic excitation energies and oscillator strengths, which correspond to the absorption bands observed in UV-Visible spectroscopy. vipslib.com For the piperidinium oxalate salt, the electronic transitions are typically charge-transfer in nature, often from the electron-rich oxalate anion to the piperidinium cation. rsc.org The calculated maximum absorption wavelength (λ_max) can be compared with experimental results to validate the computational model. vipslib.com

While the formation of piperidinium oxalate is a straightforward acid-base reaction, DFT can be used to model the proton transfer pathway in detail. By mapping the potential energy surface, researchers can locate the transition state for the proton transfer from the carboxylic acid group to the piperidine nitrogen. This provides insights into the activation energy and kinetics of the salt formation. acs.org

Furthermore, DFT is instrumental in studying the mechanisms of other reactions involving these moieties. For example, computational studies have elucidated the pathways for the catalytic formation of piperidine rings and the reactions of amines with CO to produce oxalamides. researchgate.netnih.gov These calculations reveal transition state structures, reaction intermediates, and free energy barriers, offering a mechanistic understanding that is often difficult to obtain experimentally. nih.gov

Reactivity and Bonding Analysis Using Quantum Chemical Descriptors

Quantum chemical descriptors derived from DFT calculations provide a quantitative framework for understanding the reactivity and bonding within the piperidinium oxalate system.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. researchgate.net

In the piperidinium oxalate system, the HOMO is typically localized on the electron-rich oxalate anion, specifically on the oxygen atoms of the carboxylate groups. The LUMO is generally centered on the piperidinium cation. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical descriptor of molecular stability and reactivity. researchgate.netedu.krd

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. edu.krd

A small HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. rsc.org

The HOMO-LUMO gap for the piperidinium oxalate salt reflects the charge-transfer characteristics of the complex. This analysis helps in understanding its electronic properties and potential reactivity in further chemical transformations. researchgate.nettandfonline.com

Table 2: Global Reactivity Descriptors from HOMO-LUMO Energies

| Descriptor | Formula | Interpretation |

| Energy Gap (E_gap) | E_LUMO - E_HOMO | Chemical reactivity and kinetic stability. edu.krd |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Electron escaping tendency; charge transfer direction. tandfonline.com |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution. tandfonline.com |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; measure of reactivity. edu.krd |

| Electronegativity (χ) | -μ | Power of an atom/group to attract electrons. tandfonline.com |

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. mdpi.comlibretexts.org The MEP surface maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These are nucleophilic sites, prone to attack by electrophiles. In the piperidinium oxalate system, these regions are concentrated around the oxygen atoms of the oxalate anion. researchgate.netnih.gov

Blue Regions: Indicate positive electrostatic potential, deficient in electrons. These are electrophilic sites, susceptible to attack by nucleophiles. These regions are found around the acidic protons of the piperidinium cation (N-H⁺). researchgate.netnih.gov

Green Regions: Represent areas of near-zero potential.

The MEP map for piperidinium oxalate provides a clear visual representation of the complementary electrostatic interactions that drive the formation and stabilization of the salt. It highlights the sites of strong hydrogen bonding between the positive N-H⁺ groups of the cation and the negative oxygen atoms of the anion, which governs the supramolecular assembly in the solid state. vipslib.comnih.gov

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, hyperconjugative interactions, and electron delocalization within molecular systems, providing insights into their stability. frontiersin.orguni-muenchen.deresearchgate.net In the context of oxalic acid-piperidine systems, NBO analysis helps to elucidate the nature and strength of the intermolecular interactions, particularly the hydrogen bonds that form between the acidic protons of oxalic acid and the basic nitrogen of piperidine.

The analysis involves transforming the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structure elements, such as core orbitals, lone pairs, and bonds. uni-muenchen.de The interactions between filled (donor) and empty (acceptor) NBOs are then analyzed using second-order perturbation theory. The stabilization energy (E2) associated with these interactions is a key indicator of the strength of electron delocalization. frontiersin.org

In studies of related systems, such as anilinium hydrogen oxalate, NBO analysis has been employed to quantify hyperconjugative interactions and charge delocalization. tandfonline.com For the oxalic acid-piperidine system, the primary donor-acceptor interactions would involve the lone pair orbitals of the nitrogen atom in piperidine (donor) and the antibonding orbitals of the O-H bonds in oxalic acid (acceptor). The magnitude of the E2 energy for these interactions provides a quantitative measure of the hydrogen bond strength and the extent of charge transfer from the piperidine to the oxalic acid moiety.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(N) of Piperidine | σ(O-H) of Oxalic Acid | Data not available | N···H-O Hydrogen Bond |

| LP(O) of Oxalic Acid | σ(N-H) of Piperidinium | Data not available | O···H-N Hydrogen Bond |

This table presents a hypothetical representation of the expected primary donor-acceptor interactions and their nature in an oxalic acid-piperidine system based on established NBO principles. The E(2) values, representing the stabilization energy, are not available from the provided search results and are marked as such.

Topological Analysis of Electron Density and Intermolecular Interactions

Topological analysis of the electron density provides a powerful framework for characterizing chemical bonding and intermolecular interactions based on the features of the electron density distribution, ρ(r). Several methods fall under this category, each offering unique insights into the nature of the interactions within the oxalic acid-piperidine system.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, defines atoms and bonds based on the topology of the electron density. ias.ac.inamercrystalassn.org A key concept in AIM is the bond critical point (BCP), a point of minimum electron density between two interacting atoms where the gradient of the electron density is zero. The properties of the electron density at the BCP, such as its value (ρBCP) and its Laplacian (∇²ρBCP), provide quantitative information about the nature of the interaction.